

"4-(4-Benzylpiperazin-1-yl)benzaldehyde"

spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

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An In-depth Technical Guide to the Spectral Analysis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**

Introduction: Elucidating the Molecular Architecture

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure marries a reactive benzaldehyde moiety with a pharmacologically relevant benzylpiperazine scaffold. The molecular formula is C₁₈H₂₀N₂O, and it has a molecular weight of approximately 280.37 g/mol. [1][2] The compound typically presents as a solid with a melting point in the range of 73-75 °C. [1]

Accurate structural confirmation and purity assessment are paramount for any scientific application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive view of the molecule's atomic arrangement and connectivity. This guide serves as a comprehensive reference for the acquisition and interpretation of the spectral data for **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, grounded in the fundamental principles of spectroscopy and expert analysis of its constituent functional groups.

Caption: Chemical Structure of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** in 0.6-0.7 mL of a deuterated solvent, typically deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic regions.
- ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.

¹H NMR: Predicted Spectrum and Interpretation

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are based on the known effects of adjacent functional groups.

| Proton Environments | | Predicted ^1H NMR Spectrum (ppm) |
|--|-------------------|---|
| H (Aldehyde) | Deshielded by C=O | → ~9.9 ppm (s) |
| H (Aromatic, adjacent to CHO) | Deshielded by C=O | → ~7.8 ppm (d) |
| H (Aromatic, adjacent to N) | Shielded by N | → ~6.9 ppm (d) |
| H (Benzyl Ring) | | → ~7.3 ppm (m) |
| CH ₂ (Benzyllic) | | → ~3.5 ppm (s) |
| CH ₂ (Piperazine, adjacent to Benzyl) | | → ~2.5 ppm (t) |
| CH ₂ (Piperazine, adjacent to Ring) | | → ~3.4 ppm (t) |

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Caption: Logical relationship between proton environments and predicted ^1H NMR signals.

Table 1: Predicted ^1H NMR Spectral Data

| Predicted | | | | |
|-------------------------------------|---------------|-------------|--------------------------------|--|
| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. [3] |
| ~7.8 | Doublet (d) | 2H | Aromatic (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the adjacent protons (ortho to the piperazine). |
| ~7.3 | Multiplet (m) | 5H | Benzyl group aromatic | Protons on the monosubstituted benzyl ring typically appear as a complex multiplet in this region. |
| ~6.9 | Doublet (d) | 2H | Aromatic (ortho to piperazine) | The nitrogen atom of the piperazine ring is electron- |

donating, causing an upfield (shielding) shift of these protons compared to unsubstituted benzene. They appear as a doublet due to coupling with their neighbors.

| | | | | |
|------|-------------|----|---|--|
| ~3.5 | Singlet (s) | 2H | Benzylic (-CH ₂ -Ph) | The methylene protons adjacent to the benzyl ring appear as a singlet. |
| ~3.4 | Triplet (t) | 4H | Piperazine (-CH ₂ -N-Ar) | These protons are on the piperazine ring adjacent to the benzaldehyde moiety. Their chemical shift is influenced by the aromatic ring. |
| ~2.5 | Triplet (t) | 4H | Piperazine (-CH ₂ -N-CH ₂ Ph) | These protons are on the piperazine ring adjacent to the benzylic carbon. |

¹³C NMR: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The signals are typically sharp singlets due to proton decoupling.

Table 2: Predicted ^{13}C NMR Spectral Data

| Predicted Chemical Shift (δ , ppm) | Assignment | Rationale |
|---|--|---|
| ~191 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum.[4] |
| ~155 | Aromatic C (C-N) | The carbon atom directly attached to the electron-donating piperazine nitrogen is significantly deshielded. |
| ~138 | Aromatic C (ipso, Benzyl) | The ipso-carbon of the benzyl group. |
| ~132 | Aromatic C (C-CHO) | The carbon atom to which the aldehyde group is attached. |
| ~130 | Aromatic CH (ortho to -CHO) | Aromatic carbons in the benzaldehyde ring. |
| ~129 | Aromatic CH (Benzyl) | Aromatic carbons in the benzyl ring. |
| ~128 | Aromatic CH (Benzyl) | Aromatic carbons in the benzyl ring. |
| ~127 | Aromatic CH (Benzyl) | Aromatic carbons in the benzyl ring. |
| ~115 | Aromatic CH (ortho to N) | These carbons are shielded by the electron-donating effect of the piperazine nitrogen. |
| ~63 | Benzylic Carbon (-CH ₂ -Ph) | The benzylic carbon atom. |
| ~53 | Piperazine Carbon (-CH ₂ -N-CH ₂ Ph) | Piperazine carbons adjacent to the benzyl group. |
| ~49 | Piperazine Carbon (-CH ₂ -N-Ar) | Piperazine carbons adjacent to the benzaldehyde ring, |

deshielded by the aromatic system.

Part 2: Infrared (IR) Spectroscopy

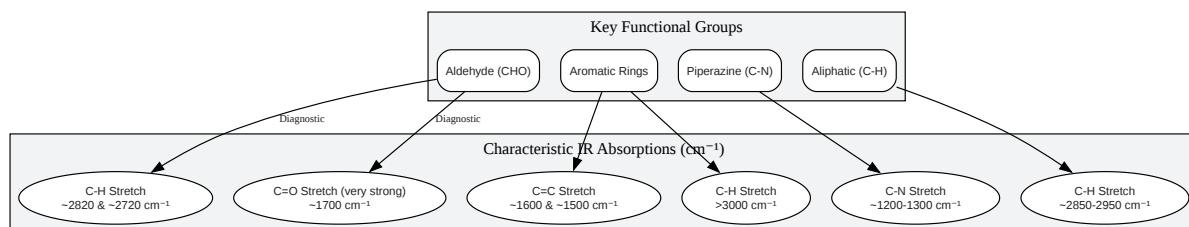
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency.

Experimental Protocol: FTIR Data Acquisition

- Methodology: The spectrum is most conveniently obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Collection: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .

Predicted Spectrum and Interpretation

The IR spectrum is a molecular fingerprint. The key to its interpretation is recognizing the characteristic absorption bands for the molecule's functional groups.



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Caption: Correlation of functional groups to their expected IR absorption regions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment | Rationale |
|-----------------------------------|---------------|------------------------|--|
| > 3000 | Medium | Aromatic C-H Stretch | Stretching vibration of C-H bonds where the carbon is sp ² hybridized. |
| 2850-2950 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the piperazine and benzylic methylene groups. |
| ~2820 & ~2720 | Weak-Medium | Aldehyde C-H Stretch | A pair of bands (Fermi resonance) characteristic of the C-H bond in an aldehyde group. Their presence is a strong confirmation of the aldehyde functionality. [5] |
| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch | This is one of the most intense and recognizable bands in the spectrum, corresponding to the C=O double bond of the aldehyde. [6] |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon bonds within the two aromatic rings. |

| | | | |
|-----------|--------|-------------|--|
| 1200-1300 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds of the tertiary amines in the piperazine ring. |
|-----------|--------|-------------|--|

Part 3: Mass Spectrometry (MS)

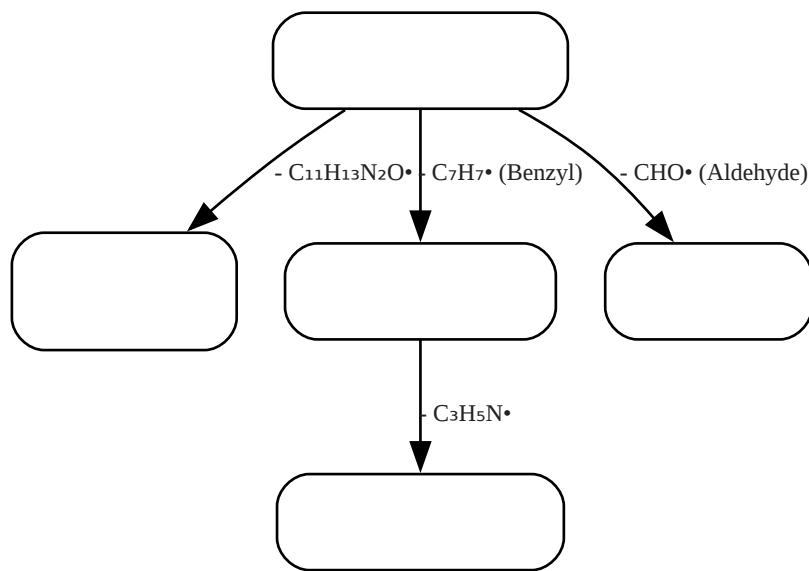
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A beam of high-energy electrons bombards the sample, causing ionization and fragmentation.
- Instrumentation: The sample is introduced into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer). The resulting ions are separated based on their m/z ratio and detected.

Predicted Fragmentation and Interpretation

The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable ions. The molecular ion (M^{+}) peak is expected at m/z 280, corresponding to the molecular weight.[\[1\]](#)



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Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Major Mass Fragments

| m/z Value | Proposed Fragment | Rationale |
|-----------|---|--|
| 280 | $[\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}]^{+\cdot}$ | Molecular Ion ($\text{M}^{+\cdot}$) |
| 251 | $[\text{C}_{17}\text{H}_{19}\text{N}_2]^+$ | Loss of the formyl radical ($\cdot\text{CHO}$) from the molecular ion. [7] |
| 189 | $[\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}]^+$ | Loss of the benzyl radical ($\cdot\text{CH}_2\text{Ph}$) via cleavage of the C-N bond. |
| 134 | $[\text{C}_9\text{H}_{10}\text{N}]^+$ | A common fragment in piperazine derivatives resulting from ring cleavage. |
| 91 | $[\text{C}_7\text{H}_7]^+$ | Tropylium ion. This is a highly stable carbocation and often the base peak (most intense signal) for compounds containing a benzyl group.[8] |
| 77 | $[\text{C}_6\text{H}_5]^+$ | Phenyl cation, resulting from the loss of the CHO group from the benzaldehyde ring.[7] |

The presence of a strong peak at m/z 91 is a definitive indicator of the benzyl moiety. The combination of this fragment with the loss of 29 mass units (CHO) and the correct molecular ion peak provides a self-validating system for confirming the structure of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.[8]

Conclusion

The comprehensive spectral analysis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** provides an unambiguous confirmation of its chemical structure. The predicted data, derived from established principles of spectroscopy, serves as a robust benchmark for researchers. Key identifying features include the aldehyde proton signal near 9.9 ppm in ^1H NMR, the strong carbonyl stretch around 1700 cm^{-1} in the IR spectrum, and the characteristic tropylium ion fragment at m/z 91 in the mass spectrum. Together, these techniques offer a complete and

validated portrait of the molecule, ensuring its identity and purity for applications in scientific research and development.

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